molecular formula C9H14N5O4P B000777 Tenofovir CAS No. 147127-20-6

Tenofovir

Cat. No.: B000777
CAS No.: 147127-20-6
M. Wt: 287.21 g/mol
InChI Key: SGOIRFVFHAKUTI-ZCFIWIBFSA-N
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Mechanism of Action

Target of Action

Tenofovir is a nucleotide analog that primarily targets the HIV-1 reverse transcriptase and hepatitis B virus . It is also effective against the herpes simplex virus-2 . The primary role of these targets is to facilitate the replication of the respective viruses within host cells.

Mode of Action

This compound, in its active form, this compound diphosphate, inhibits the activity of HIV-1 reverse transcriptase by competing with its natural nucleotide counterpart, deoxyadenosine 5’-triphosphate, for incorporation into newly synthesized viral DNA . Once incorporated, it leads to termination of DNA elongation and stops further DNA synthesis .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It interferes with the HIV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . In the context of renal dysfunction, this compound-induced acute renal failure (TDF-I-ARF) has been associated with cellular accumulation and efflux, mitochondrial dysfunctions, oxidative and endoplasmic reticulum (ER) stress, and inflammation .

Pharmacokinetics

This compound, in its parent form, is associated with poor membrane permeability and low oral bioavailability . These prodrugs are designed to deliver the active metabolite to target cells more efficiently than TDF at lower doses, thereby reducing systemic exposure to this compound .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the viral load in HIV-infected patients . In phase 3 clinical trials, this compound presented similar efficacy to Efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of this compound treatment, the viral DNA levels were undetectable . This compound has been associated with renal and bone toxicities .

Action Environment

Environmental factors such as temperature can influence the stability of this compound. For instance, thermal degradation at 60°C for 8 hours resulted in the formation of five different degradants of this compound Disoproxil Fumarate (TDF), potentially impacting the stability of TDF via different pathways . Additionally, the efficacy of this compound can be influenced by the presence of other antiviral drugs in the system .

Safety and Hazards

Tenofovir can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It is also harmful if swallowed .

Biochemical Analysis

Biochemical Properties

Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It interacts with various enzymes and proteins, particularly the reverse transcriptase enzyme of HIV, thereby inhibiting the replication of the virus .

Cellular Effects

This compound has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals . In hepatitis B infected patients, after one year of this compound treatment, the viral DNA levels were undetectable . Higher doses of this compound disoproxil fumarate (TDF), at dose of 300 mg or higher, are associated with an increased risk of acute renal failure (ARF) by decreasing outflow through the human organic anion transporter (hOAT) .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the virus . It is an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits longer serum (17 hours) and intracellular (≥60 hours) half-lives than those of nucleoside analogues, which supports a flexible once-daily administration schedule .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study conducted on mice, this compound administration resulted in lower systemic exposures compared with subjects who received this compound disoproxil fumarate .

Metabolic Pathways

This compound is involved in various metabolic pathways. It modulates lipid metabolism by upregulating hepatic CD36 via PPAR-α activation .

Transport and Distribution

This compound is predominantly eliminated via the proximal tubules of the kidney . Drug transporters expressed in renal proximal tubule cells influence this compound plasma concentration and toxicity in the kidney .

Subcellular Localization

The subcellular localization of this compound is primarily within the cells where it exerts its antiviral effects. It is rapidly converted into this compound once inside cells .

Comparison with Similar Compounds

  • Tenofovir Disoproxil Fumarate
  • This compound Alafenamide
  • Emtricitabine
  • Lamivudine
  • Adefovir Dipivoxil

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOIRFVFHAKUTI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040132
Record name Tenofovir
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Molecular Weight

287.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1.87e+00 g/L
Record name Tenofovir
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Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Once tenofovir is activated by a bi-phosphorylation it acts as an antiviral acyclic nucleoside phosphonate. It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar. Once activated, tenofovir acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis. All these activities are attained by its competition with deoxyadenosine 5'-triphosphate in the generation of new viral DNA. Once tenofovir is incorporated in the chain, it induces a chain termination which in order inhibits viral replication. The safety of tenofovir relies on its low affinity towards the cellular DNA polymerase including the mitochondrial DNA polymerase gamma.
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
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CAS No.

147127-20-6
Record name Tenofovir
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Record name Tenofovir [USAN:INN:BAN]
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Record name Tenofovir
Source DrugBank
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Record name Tenofovir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid
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Record name TENOFOVIR ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

276 - 280 °C
Record name Tenofovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tenofovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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